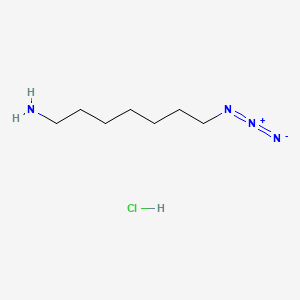![molecular formula C9H17NO3S B13470457 tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate](/img/structure/B13470457.png)
tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate is a chemical compound with the molecular formula C10H19NO3S It is characterized by the presence of a tert-butyl carbamate group attached to an oxetane ring, which is further substituted with a sulfanylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. One common method involves the use of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate as a starting material, which undergoes nucleophilic substitution with a thiol reagent to introduce the sulfanylmethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxetane ring can be reduced under specific conditions.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Thiol reagents, such as thiourea, are commonly used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxetane derivatives.
Substitution: Thiol-substituted oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can undergo hydrolysis to release the active oxetane derivative, which can then interact with biological targets. The sulfanylmethyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate: Similar structure but with a bromomethyl group instead of a sulfanylmethyl group.
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate: Contains an aminomethyl group instead of a sulfanylmethyl group.
tert-Butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate: Features an oxoethyl group in place of the sulfanylmethyl group.
Uniqueness
tert-Butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H17NO3S |
|---|---|
Molekulargewicht |
219.30 g/mol |
IUPAC-Name |
tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate |
InChI |
InChI=1S/C9H17NO3S/c1-8(2,3)13-7(11)10-9(6-14)4-12-5-9/h14H,4-6H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
UNLOECKQPPCMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(COC1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470378.png)
![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
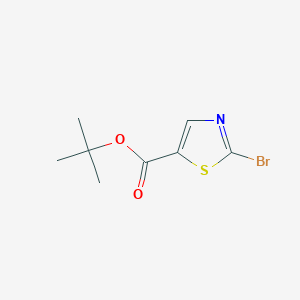
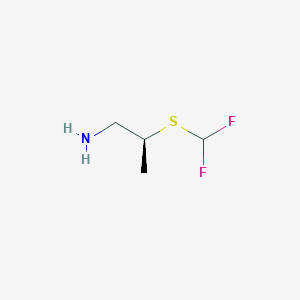

![1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene](/img/structure/B13470396.png)
![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride](/img/structure/B13470405.png)
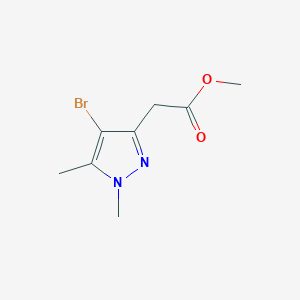

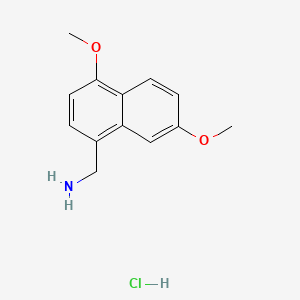
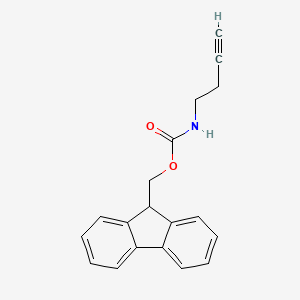
![7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13470440.png)

